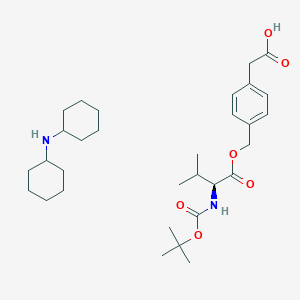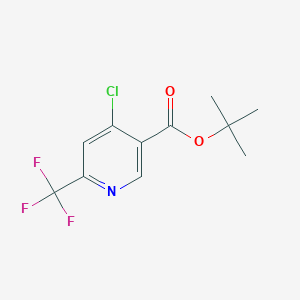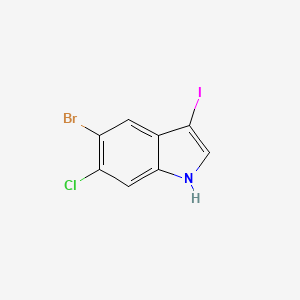
tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate” is a chemical compound with the molecular formula C13H22N4O2 . It is a compound that has received a great deal of research interest in recent years.
Molecular Structure Analysis
The molecular structure of “this compound” includes an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms . The exact spatial arrangement of these rings can have significant effects on the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 266.34 g/mol . Other properties such as its density, melting point, and boiling point were not available in the resources I found .Scientific Research Applications
Tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate has been studied extensively in scientific research for its potential applications in medicine and biotechnology. This compound has been found to be an effective inhibitor of enzymes involved in the development of diseases, such as cytochrome P450 enzymes, protein kinases, and proteases. This compound has also been studied for its ability to act as a ligand for coordination chemistry, and has been used in the synthesis of various coordination compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is not fully understood. However, it is thought that this compound binds to the active site of enzymes, which prevents them from catalyzing the reactions necessary for the development of diseases. This compound is also thought to interact with certain receptors, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes involved in the development of diseases, such as cytochrome P450 enzymes, protein kinases, and proteases. This compound has also been found to act as an agonist at certain receptors, which can lead to changes in the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
Tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate has several advantages for laboratory experiments. This compound is easily synthesized, and the reaction is typically high yielding. This compound is also an effective inhibitor of enzymes involved in the development of diseases, and can be used as a ligand for coordination chemistry. However, this compound is a relatively expensive compound, and its solubility in water is limited.
Future Directions
There are several potential future directions for research on tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate. This compound could be further studied for its potential applications in medicine and biotechnology. This compound could also be studied for its ability to act as a ligand for coordination chemistry, and could be used in the synthesis of various coordination compounds. Additionally, this compound could be studied for its potential to inhibit other enzymes involved in the development of diseases. Finally, this compound could be studied for its ability to interact with receptors, and to affect biochemical and physiological processes in the body.
Synthesis Methods
Tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is synthesized through a condensation reaction of 1-bromo-3-chloro-2-methylpropane with 1H-triazol-5-ylazepane. The reaction is carried out in methylene chloride at room temperature, and the product is isolated by column chromatography. The yield of the reaction is typically around 70%.
Safety and Hazards
The safety information available indicates that “tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-(2H-triazol-4-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAVLKWFQUTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)


![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)
![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)
